N-(4-methoxyphenyl)-2-((3-methylquinoxalin-2-yl)thio)acetamide

CAS No.: 708976-92-5

Cat. No.: VC6183808

Molecular Formula: C18H17N3O2S

Molecular Weight: 339.41

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 708976-92-5 |

|---|---|

| Molecular Formula | C18H17N3O2S |

| Molecular Weight | 339.41 |

| IUPAC Name | N-(4-methoxyphenyl)-2-(3-methylquinoxalin-2-yl)sulfanylacetamide |

| Standard InChI | InChI=1S/C18H17N3O2S/c1-12-18(21-16-6-4-3-5-15(16)19-12)24-11-17(22)20-13-7-9-14(23-2)10-8-13/h3-10H,11H2,1-2H3,(H,20,22) |

| Standard InChI Key | BDRQAMIDCOBEJV-UHFFFAOYSA-N |

| SMILES | CC1=NC2=CC=CC=C2N=C1SCC(=O)NC3=CC=C(C=C3)OC |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

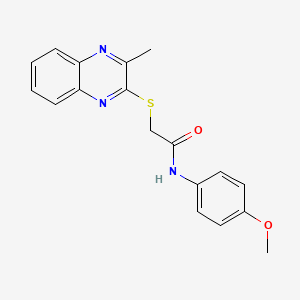

N-(4-Methoxyphenyl)-2-((3-methylquinoxalin-2-yl)thio)acetamide is systematically named according to IUPAC guidelines, reflecting its three primary components:

-

N-(4-Methoxyphenyl): A para-methoxy-substituted benzene ring attached to the nitrogen of the acetamide group.

-

2-((3-Methylquinoxalin-2-yl)thio): A quinoxaline bicyclic system with a methyl group at position 3 and a sulfur atom at position 2, connected via a thioether bond.

-

Acetamide: A carbonyl-containing linker bridging the methoxyphenyl and quinoxaline groups.

The compound’s molecular structure is validated through spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 708976-92-5 |

| Molecular Formula | C₁₈H₁₇N₃O₂S |

| Molecular Weight | 339.41 g/mol |

| IUPAC Name | N-(4-methoxyphenyl)-2-(3-methylquinoxalin-2-yl)sulfanylacetamide |

| Solubility | Not fully characterized |

| Melting Point | Undocumented |

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis of N-(4-methoxyphenyl)-2-((3-methylquinoxalin-2-yl)thio)acetamide typically involves multi-step organic reactions. A common approach includes:

-

Quinoxaline Core Formation: Condensation of o-phenylenediamine with a ketone or aldehyde precursor to generate the 3-methylquinoxaline moiety.

-

Thioether Linkage Introduction: Reaction of 2-mercapto-3-methylquinoxaline with chloroacetamide derivatives under basic conditions to form the thioacetamide bond .

-

Methoxyphenyl Group Attachment: Coupling the intermediate with 4-methoxyaniline via nucleophilic acyl substitution.

Key challenges include optimizing reaction yields and minimizing side products, such as over-oxidation of the thioether group.

Structural Characterization

Structural confirmation relies on advanced analytical methods:

-

¹H NMR: Peaks at δ 2.5–3.0 ppm correspond to the methyl group on the quinoxaline ring, while aromatic protons from the methoxyphenyl and quinoxaline groups appear between δ 6.8–8.5 ppm.

-

¹³C NMR: Carbonyl signals (C=O) resonate near δ 170 ppm, and the methoxy carbon appears at δ 55–60 ppm .

-

Mass Spectrometry: A molecular ion peak at m/z 339.41 confirms the molecular weight.

Applications in Medicinal Chemistry

Drug Design Optimization

The compound’s modular structure allows for targeted modifications:

-

Quinoxaline Substitution: Introducing electron-withdrawing groups (e.g., -NO₂) at position 7 could enhance DNA intercalation properties.

-

Acetamide Linker Replacement: Replacing sulfur with oxygen may reduce metabolic degradation, improving pharmacokinetics .

Table 2: Comparative Analysis of Quinoxaline Derivatives

Challenges and Future Directions

Synthesis Scalability

Current methods suffer from low yields (30–45%) due to side reactions during thioether formation. Future work could explore microwave-assisted synthesis or catalysts like palladium nanoparticles to improve efficiency .

Biological Screening

Comprehensive in vitro and in vivo studies are needed to elucidate the compound’s mechanism of action. Priority areas include:

-

Dose-Response Relationships: Establishing IC₅₀ values across cancer cell lines.

-

Toxicity Profiling: Assessing hepatotoxicity and nephrotoxicity in animal models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume